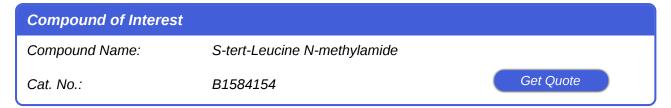


# A Technical Guide to S-tert-Leucine N-methylamide for Research Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **S-tert-Leucine N-methylamide**, a key building block in synthetic chemistry, particularly for the development of novel therapeutics. This document outlines reliable sources for procuring this compound for research purposes, details relevant experimental protocols, and elucidates its role in modulating cellular signaling pathways.

## Procurement of Research-Grade S-tert-Leucine N-methylamide

**S-tert-Leucine N-methylamide** is available from a range of chemical suppliers specializing in research-grade compounds. The following table summarizes key information from prominent vendors to facilitate procurement for research and development.



Supplier	Purity	Available Quantities	Additional Information
MedChemExpress	≥98.0%, 99.78%	250 mg	Also known as L-tert- Leucine methylamide. For research use only. [1][2]
AbMole BioScience	≥98.0%	Inquire for details	For research use only, not for human consumption.[3]
Biotuva Life Sciences	98%	100mg, 250mg, 1g	-
CP Lab Safety	95%	5g	For professional manufacturing, research, and industrial use only. Not for medical or consumer use.[4]
TCI America	96.0+%	5g	For professional manufacturing, research, and industrial use only.[5]
Chem-Impex	≥ 96%	Inquire for details	Utilized in peptide synthesis and pharmaceutical development.[5]

## **Experimental Protocols**

The following protocols are derived from publicly available literature and patents, providing a foundation for the synthesis and application of **S-tert-Leucine N-methylamide** in a research setting.



## Synthesis of N-formyl-L-leucyl-L-tert-leucine-N-methylamide

This protocol details the coupling of N-formyl-L-leucine with L-tert-leucine-N-methylamide, a common step in dipeptide synthesis.

#### Materials:

- N-formyl-L-leucine
- L-tert-leucine-N-methylamide
- Isobutylchloroformate
- N-methyl morpholine
- · Isopropyl acetate
- Methanol
- Hydrochloric acid
- Sodium carbonate solution

#### Procedure:

- Suspend N-formyl-L-leucine in isopropyl acetate under a nitrogen atmosphere at -15°C.
- Add isobutylchloroformate to the suspension.
- Add a solution of N-methyl morpholine in isopropyl acetate dropwise, maintaining the temperature below -10°C.
- Stir the mixture for 90 minutes.
- In a separate vessel, dissolve L-tert-leucine-N-methylamide in methanol and cool the solution.



- Add the suspension from step 4 to the cooled L-tert-leucine-N-methylamide solution, ensuring the temperature remains below -10°C.
- Stir the reaction mixture for 30 minutes at -10°C.
- Add water to the reaction mixture and adjust the pH to 1.0 with a 37% aqueous hydrochloride solution.
- Perform a layer separation and re-extract the aqueous phase with isopropyl acetate.
- Wash the combined organic phases with a saturated sodium carbonate solution.
- Evaporate the organic phase under vacuum to obtain N-formyl-L-leucyl-L-tert-leucine-N-methylamide.[7]

## Deprotection of N'-trifluoroacetyl-S-tert-leucine-N-methylamide

This protocol describes the removal of a trifluoroacetyl protecting group, a common procedure in peptide and medicinal chemistry.

#### Materials:

- N'-trifluoroacetyl-S-tert-leucine-N-methylamide
- Sodium hydroxide
- Methanol
- Water

#### Procedure:

- Dissolve N'-trifluoroacetyl-S-tert-leucine-N-methylamide in a 50% aqueous methanol solution to a concentration of 0.3 M.
- Add 1.5 equivalents of sodium hydroxide to the solution.



- Heat the reaction mixture to 45°C.
- Monitor the reaction progress by a suitable analytical method (e.g., HPLC) to determine the
  optimal reaction time for maximal conversion to S-tert-leucine N-methylamide.[8]

## **Signaling Pathways and Biological Activity**

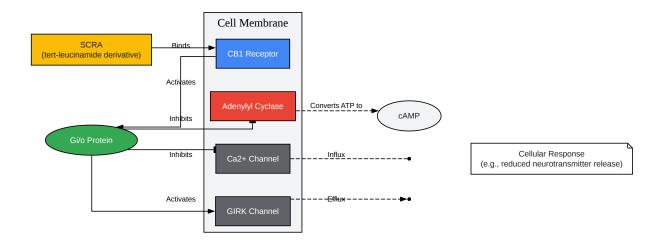
While **S-tert-Leucine N-methylamide** itself is primarily a synthetic building block, its incorporation into larger molecules has been shown to yield compounds with significant biological activity, particularly as potent agonists of cannabinoid receptors.

### **Cannabinoid Receptor Agonism**

Derivatives of **S-tert-Leucine N-methylamide** are prominent in the class of synthetic cannabinoid receptor agonists (SCRAs). These compounds typically act as potent agonists at both the CB1 and CB2 receptors.[1][3] The activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events.

The binding of a tert-leucinamide-containing SCRA to the CB1 receptor, for example, leads to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP levels, and the modulation of ion channels, including the inhibition of voltage-gated calcium channels and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[9] These actions at the cellular level are responsible for the psychoactive and physiological effects observed with these compounds.[1][3] The I-tert-leucinate head group, in particular, has been associated with highefficacy agonism, sometimes referred to as "superagonism," at the CB1 receptor.[9]





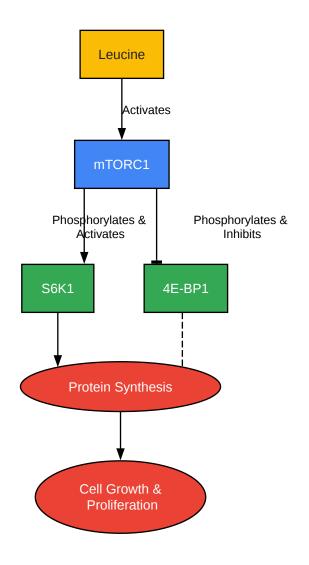
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**Caption:** Simplified signaling pathway of a tert-leucinamide-containing SCRA at the CB1 receptor.

## mTOR Signaling Pathway

Leucine, the parent amino acid of **S-tert-Leucine N-methylamide**, is a key regulator of the mTOR (mammalian target of rapamycin) signaling pathway.[10][11] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Leucine directly activates mTORC1 (mTOR complex 1), which in turn phosphorylates downstream targets to promote protein synthesis and other anabolic processes.[10][11] While direct evidence for **S-tert-Leucine N-methylamide** in this pathway is lacking, its structural similarity to leucine suggests a potential for interaction, a hypothesis that warrants further investigation.





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Caption: Overview of the Leucine-mediated mTORC1 signaling pathway.

### **Applications in Drug Discovery and Development**

The unique structural properties of **S-tert-Leucine N-methylamide**, particularly the bulky tert-butyl group, make it a valuable component in the design of peptidomimetics and other small molecule therapeutics. This moiety can enhance metabolic stability and influence binding affinity and selectivity for various biological targets.[5] Its use in the development of SCRAs is a clear example of its utility in medicinal chemistry. Furthermore, its role as a chiral building block is critical in the synthesis of enantiomerically pure pharmaceuticals, where stereochemistry is crucial for therapeutic efficacy and safety.[12] The continued exploration of **S-tert-Leucine N-methylamide** and its derivatives is expected to yield novel candidates for a range of therapeutic areas.



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